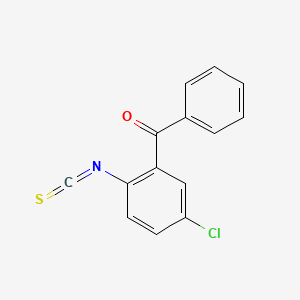

(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone

Cat. No. B3055923

Key on ui cas rn:

67862-72-0

M. Wt: 273.74 g/mol

InChI Key: RKOZSWONNDQHJC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04093805

Procedure details

A five liter, 3-necked, round-bottom flask equipped with a condenser plus scrubber, mechanical stirrer, and dropping funnel was used as the reaction vessel. The reaction vessel was cooled in an ice bath after charging with 1.2 liters of water. After the water had cooled, 126 ml (1.65 moles) of thiophosgene was added. The mixture was stirred vigorously while a solution containing 352 grams (1.52 moles) of 2-amino-5-chlorobenzophenone in about 1 liter of methylene chloride was added over a period of 20 to 25 minutes. After addition was complete the funnel was rinsed with about 150 ml of methylene chloride and the reaction mixture was stirred for about one hour with the ice bath in place. Then the ice bath was removed and the reaction mixture was stirred for one additional hour. The organic phase was separated, dried with magnesium sulfate, and concentrated in vacuo. The 2-benzoyl-4-chlorophenylisothiocyanate remained behind as a brown oil which solidified on cooling. The product was recrystallized from hexane to yield tan crystals.

Identifiers

|

REACTION_CXSMILES

|

O.[C:2](Cl)(Cl)=[S:3].[NH2:6][C:7]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10]>C(Cl)Cl>[C:9]([C:8]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:7]=1[N:6]=[C:2]=[S:3])(=[O:10])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.2 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

126 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

352 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred vigorously while a solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A five liter, 3-necked, round-bottom flask equipped with a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction vessel was cooled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over a period of 20 to 25 minutes

|

|

Duration

|

22.5 (± 2.5) min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with about 150 ml of methylene chloride

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for about one hour with the ice bath in place

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then the ice bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for one additional hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

on cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was recrystallized from hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield tan crystals

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)N=C=S

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |